REACTION_CXSMILES
|
[CH3:1][C:2]#[N:3].[Li]CCCC.CO[C:11](=[O:26])[CH2:12][CH:13]1[CH2:18][CH2:17][N:16]([C:19]([O:21][C:22]([CH3:25])([CH3:24])[CH3:23])=[O:20])[CH2:15][CH2:14]1.Cl>C1COCC1>[C:22]([O:21][C:19]([N:16]1[CH2:15][CH2:14][CH:13]([CH2:12][C:11](=[O:26])[CH2:1][C:2]#[N:3])[CH2:18][CH2:17]1)=[O:20])([CH3:23])([CH3:24])[CH3:25]
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Name
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|
Quantity
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3708 mg
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Type
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reactant
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Smiles
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COC(CC1CCN(CC1)C(=O)OC(C)(C)C)=O
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Name
|
|
Quantity
|
10 mL
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Type
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solvent
|
Smiles
|
C1CCOC1
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Name
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|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
|
Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
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Type
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CUSTOM
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Details
|
After stirring at −78° C. for 1 h
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Rate
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UNSPECIFIED
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RPM
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0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The mixture was stirred at −78° C. for 1 h and −45° C. for 1 h
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Duration
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1 h
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Type
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EXTRACTION
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Details
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The mixture was then extracted with ethyl acetate (x2)
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Type
|
WASH
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Details
|
The combined organic layers were washed with brine
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with Na2SO4
|
Type
|
CUSTOM
|
Details
|
Evaporation
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)CC(CC#N)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |